4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a heterocyclic compound that combines the structural features of quinoline and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 2-methylquinoline-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is unique due to its combination of the quinoline and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological or chemical activities.
Properties
Molecular Formula |
C18H12ClN3O |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12ClN3O/c1-11-9-15(14-7-2-3-8-16(14)20-11)17-21-18(23-22-17)12-5-4-6-13(19)10-12/h2-10H,1H3 |
InChI Key |
MTCGANLIYBUFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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